![molecular formula C12H7N5O5S B11107319 7-amino-5-(5-nitrothiophen-2-yl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11107319.png)
7-amino-5-(5-nitrothiophen-2-yl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-AMINO-5-(5-NITRO-2-THIENYL)-2,4-DIOXO-1,3,4,5-TETRAHYDRO-2H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitro group, a thienyl ring, and a pyranopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-AMINO-5-(5-NITRO-2-THIENYL)-2,4-DIOXO-1,3,4,5-TETRAHYDRO-2H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thienyl-substituted nitro compound with a pyranopyrimidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-AMINO-5-(5-NITRO-2-THIENYL)-2,4-DIOXO-1,3,4,5-TETRAHYDRO-2H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the amino or thienyl moieties.
Scientific Research Applications
7-AMINO-5-(5-NITRO-2-THIENYL)-2,4-DIOXO-1,3,4,5-TETRAHYDRO-2H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7-AMINO-5-(5-NITRO-2-THIENYL)-2,4-DIOXO-1,3,4,5-TETRAHYDRO-2H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Thiophenes: Compounds with a thiophene ring, used in various industrial and medicinal applications.
Pyrimidines: Compounds with a pyrimidine core, widely studied for their biological and chemical properties.
Uniqueness
7-AMINO-5-(5-NITRO-2-THIENYL)-2,4-DIOXO-1,3,4,5-TETRAHYDRO-2H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H7N5O5S |
|---|---|
Molecular Weight |
333.28 g/mol |
IUPAC Name |
7-amino-5-(5-nitrothiophen-2-yl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C12H7N5O5S/c13-3-4-7(5-1-2-6(23-5)17(20)21)8-10(18)15-12(19)16-11(8)22-9(4)14/h1-2,7H,14H2,(H2,15,16,18,19) |
InChI Key |
GFFVEXLWZBLVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11107237.png)
![N'-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenoxyacetohydrazide](/img/structure/B11107245.png)
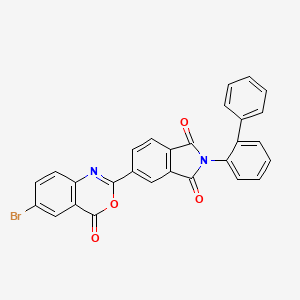
![N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11107255.png)
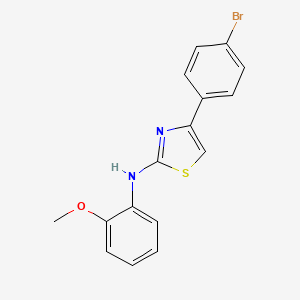
![3-{[(3,4-Dimethylphenyl)amino]methyl}-5-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11107266.png)
![N-hexyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11107289.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11107303.png)
![N-{1-[2-(3,4-Dimethoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide](/img/structure/B11107306.png)
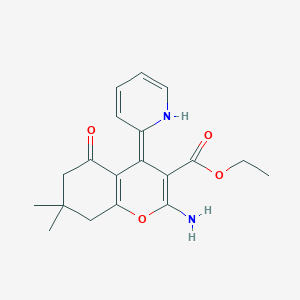
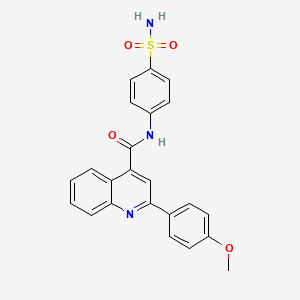
![N-({N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11107323.png)
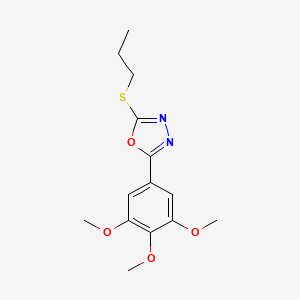
![2-methyl-5-nitro-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]aniline](/img/structure/B11107335.png)
